Cas no 1951441-52-3 (Benzyl azepan-4-ylcarbamate hydrochloride)

Benzyl azepan-4-ylcarbamate hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzyl Azepan-4-Ylcarbamate Hydrochloride(WX601135)
- BENZYL AZEPAN-4-YLCARBAMATE HCL
- Benzyl azepan-4-ylcarbamate hydrochloride
-
- MDL: MFCD27997420
- インチ: 1S/C14H20N2O2.ClH/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H
- InChIKey: MKMFICLCTVOXKA-UHFFFAOYSA-N
- SMILES: N(C1CCNCCC1)C(=O)OCC1C=CC=CC=1.Cl
Benzyl azepan-4-ylcarbamate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D763700-1g |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 95% | 1g |
$1450 | 2024-06-06 | |
A2B Chem LLC | AI43841-2g |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 98% | 2g |
$2635.00 | 2024-04-20 | |
A2B Chem LLC | AI43841-100mg |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 98% | 100mg |
$385.00 | 2024-04-20 | |
Aaron | AR00I3YL-2g |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 96% | 2g |
$2581.00 | 2023-12-14 | |
eNovation Chemicals LLC | D763700-2g |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 95% | 2g |
$2715 | 2024-06-06 | |
Aaron | AR00I3YL-100mg |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 96% | 100mg |
$375.00 | 2023-12-14 | |
A2B Chem LLC | AI43841-500mg |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 98% | 500mg |
$1010.00 | 2024-04-20 | |
1PlusChem | 1P00I3Q9-1g |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 98% | 1g |
$1257.00 | 2024-06-17 | |
A2B Chem LLC | AI43841-250mg |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 98% | 250mg |
$710.00 | 2024-04-20 | |
1PlusChem | 1P00I3Q9-100mg |
Benzyl azepan-4-ylcarbamate hydrochloride |
1951441-52-3 | 98% | 100mg |
$342.00 | 2024-06-17 |
Benzyl azepan-4-ylcarbamate hydrochloride 関連文献
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
8. Book reviews
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Benzyl azepan-4-ylcarbamate hydrochlorideに関する追加情報
Benzyl azepan-4-ylcarbamate hydrochloride (CAS No. 1951441-52-3): A Comprehensive Overview
Benzyl azepan-4-ylcarbamate hydrochloride, identified by the CAS number 1951441-52-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azepane derivatives, which have garnered considerable attention due to their potential biological activities and structural versatility. The introduction of a carbamate moiety and the presence of a benzyl group in its molecular structure contribute to its unique pharmacological profile, making it a valuable candidate for further investigation in drug discovery and development.
The structure of Benzyl azepan-4-ylcarbamate hydrochloride consists of a seven-membered azepane ring substituted at the 4-position with a carbamate group, which is further functionalized with a benzyl moiety. This structural arrangement imparts specific physicochemical properties that influence its solubility, stability, and interaction with biological targets. The compound's solubility profile, particularly in aqueous media, enhances its potential for formulation into various pharmaceutical dosage forms, facilitating its administration in therapeutic settings.
In recent years, there has been growing interest in exploring the pharmacological potential of azepane derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate multiple biological pathways. Specifically, Benzyl azepan-4-ylcarbamate hydrochloride has been investigated for its potential role in central nervous system (CNS) disorders, including anxiety and depression. Preliminary studies suggest that the compound may interact with serotonin receptors, potentially leading to anxiolytic and antidepressant effects. This aligns with the broader trend in pharmaceutical research toward developing novel therapeutics that target neurotransmitter systems involved in mood regulation.
Moreover, the benzyl group in the molecular structure of Benzyl azepan-4-ylcarbamate hydrochloride contributes to its stability and bioavailability. Benzyl-substituted compounds are often favored in drug design due to their favorable pharmacokinetic properties. The carbamate moiety further enhances the compound's interaction with biological targets by forming hydrogen bonds, a key aspect of molecular recognition in drug-receptor binding. These structural features make Benzyl azepan-4-ylcarbamate hydrochloride a promising candidate for further development into a therapeutic agent.
The synthesis of Benzyl azepan-4-ylcarbamate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the azepane ring, followed by functionalization with the carbamate and benzyl groups. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and minimize byproduct formation. These synthetic approaches are critical for producing sufficient quantities of the compound for preclinical and clinical studies.
In terms of preclinical evaluation, Benzyl azepan-4-ylcarbamate hydrochloride has undergone several pharmacological assays to assess its efficacy and safety profiles. In vitro studies have demonstrated its ability to inhibit certain enzymes involved in neurotransmitter metabolism, suggesting potential therapeutic benefits for CNS disorders. Additionally, animal models have been utilized to evaluate its behavioral effects, providing insights into its anxiolytic and antidepressant properties. These findings support further investigation into the compound's clinical potential.
The pharmacokinetic profile of Benzyl azepan-4-ylcarbamate hydrochloride is another critical aspect that has been thoroughly examined. Studies indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting sustained activity at therapeutic doses. Furthermore, its metabolic stability appears favorable for clinical application, as it is not rapidly degraded by major cytochrome P450 enzymes. These pharmacokinetic characteristics make it an attractive candidate for further development into a drug product.
The formulation of Benzyl azepan-4-ylcarbamate hydrochloride presents several opportunities for optimizing delivery and efficacy. Researchers are exploring various dosage forms, including tablets, capsules, and injectables, to meet different therapeutic needs. Excipients such as polymers and surfactants are being evaluated to enhance solubility and bioavailability. Additionally, novel delivery systems such as nanoparticles have shown promise in improving targeted delivery and reducing side effects.
The regulatory landscape for approving new pharmaceuticals is stringent but well-defined, providing a clear path for bringing compounds like Benzyl azepan-4-ylcarbamate hydrochloride to market. Preclinical data must be comprehensive and demonstrate both efficacy and safety before human clinical trials can commence. If clinical trials yield positive results, regulatory agencies such as the FDA or EMA will review the application before approval can be granted. This rigorous process ensures that only safe and effective drugs reach patients.
In conclusion, Benzyl azepan-4-ylcarbamate hydrochloride (CAS No. 1951441-52-3) represents a significant advancement in pharmaceutical research due to its unique structural features and promising pharmacological properties. Its potential applications in treating CNS disorders highlight its importance as a therapeutic agent under investigation. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic profile, this compound holds great promise for improving patient outcomes in various therapeutic areas.
1951441-52-3 (Benzyl azepan-4-ylcarbamate hydrochloride) Related Products
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)
- 921574-96-1(3-benzyl-1-(3,5-dimethoxyphenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
